molecular formula C20H19ClN6O4 B11080003 Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11080003
M. Wt: 442.9 g/mol
InChI Key: BXTDJMAIGYPIIM-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the acetylamino group. The subsequent steps involve the formation of the dihydropyridine ring and the attachment of the ethyl ester group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of continuous flow reactors to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or lower oxidation states.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19ClN6O4

Molecular Weight

442.9 g/mol

IUPAC Name

ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C20H19ClN6O4/c1-4-30-20(29)15-10(2)27(19-18(24-11(3)28)25-31-26-19)17(23)13(9-22)16(15)12-7-5-6-8-14(12)21/h5-8,16H,4,23H2,1-3H3,(H,24,25,28)

InChI Key

BXTDJMAIGYPIIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=NON=C3NC(=O)C)C

Origin of Product

United States

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